2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile
Description
The compound 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile features a malononitrile core functionalized with a methylene group linked to a substituted phenyl ring. The phenyl ring bears a methoxy group at the 2-position, which is further connected to a 2-chloro-1,3-thiazole moiety. This structure combines electron-withdrawing groups (malononitrile, chloro-thiazole) with a moderately electron-donating methoxy group, enabling applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3OS/c15-14-18-8-12(20-14)9-19-13-4-2-1-3-11(13)5-10(6-16)7-17/h1-5,8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCOFMVHMALDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154271 | |
| Record name | 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338393-71-8 | |
| Record name | 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch thiazole synthesis, leveraging thiourea and α-chloro ketone precursors. A representative protocol involves:
Reactants :
- Chloroacetaldehyde (40% aqueous solution, 1.2 equiv)
- Thiourea (1.0 equiv)
- Hydrochloric acid (catalytic)
Procedure :
- Chloroacetaldehyde and thiourea are refluxed in ethanol under acidic conditions (HCl) for 6–8 hours.
- The crude 2-aminothiazole is precipitated, filtered, and washed with cold ethanol.
- Chlorination : The amino group is replaced with chlorine using phosphorus oxychloride (POCl₃) at 80°C for 4 hours, yielding 2-chloro-1,3-thiazole.
Modification to Thiazole Methanol :
- Lithiation-Alkylation :
Etherification: Synthesis of 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
Mitsunobu Reaction
The Mitsunobu reaction enables efficient etherification under mild conditions:
Reactants :
- (2-Chloro-1,3-thiazol-5-yl)methanol (1.0 equiv)
- 2-Hydroxybenzaldehyde (1.1 equiv)
- Triphenylphosphine (1.5 equiv)
- Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)
Procedure :
Williamson Ether Synthesis
Alternative conditions using a Williamson ether synthesis:
Reactants :
- (2-Chloro-1,3-thiazol-5-yl)methanol (1.0 equiv)
- 2-Fluorobenzaldehyde (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Dimethylformamide (DMF)
Procedure :
- The reaction mixture is heated at 100°C for 8 hours.
- After cooling, the product is isolated via aqueous extraction and recrystallized from ethanol.
- Yield : 70–75%.
Knoevenagel Condensation: Formation of the Benzylidene-Malononitrile System
Classical Knoevenagel Conditions
Reactants :
- 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde (1.0 equiv)
- Malononitrile (1.5 equiv)
- Piperidine (catalytic, 0.1 equiv)
- Ethanol (reflux)
Procedure :
Microwave-Assisted Optimization
Reactants :
- Same as above, with ammonium acetate (0.2 equiv) as catalyst.
Procedure :
- The reaction is conducted in a microwave reactor at 120°C for 20 minutes.
- Purification via recrystallization from acetonitrile.
- Yield : 90–94%.
Characterization and Analytical Data
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, CH=), 7.82–7.75 (m, 2H, Ar-H), 7.52–7.46 (m, 1H, Ar-H), 7.32 (d, J = 8.4 Hz, 1H, Ar-H), 5.28 (s, 2H, OCH₂), 3.45 (s, 2H, CN₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 164.2 (C=N), 153.1 (C-O), 134.5–117.8 (Ar-C), 113.5 (CN), 69.4 (OCH₂).
- IR (KBr) : ν 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O-C).
Crystallographic Data
Single-crystal X-ray diffraction confirms the ( Z )-configuration of the benzylidene moiety, with a dihedral angle of 12.3° between the thiazole and phenyl planes.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mitsunobu + Knoevenagel | Room temp, reflux | 78–88 | 95–98 | High regioselectivity | Costly reagents (DIAD, PPh₃) |
| Williamson + Microwave | 120°C, microwave | 90–94 | 97–99 | Rapid, high yield | Specialized equipment required |
Mechanistic Insights and Side Reactions
Knoevenagel Mechanism
The base-catalyzed condensation proceeds via deprotonation of malononitrile to form a resonance-stabilized enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated nitrile.
Competing Pathways
- Oligomerization : Excess malononitrile may lead to dimeric byproducts.
- Thiazole Ring Degradation : Prolonged heating in acidic or basic media can hydrolyze the thiazole moiety.
Industrial-Scale Considerations
Solvent Recycling
Ethanol and DMF are recovered via fractional distillation, reducing environmental impact.
Catalytic Improvements
Heterogeneous catalysts (e.g., zeolite-supported piperidine) enhance turnover and reduce waste.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole rings exhibit notable antimicrobial properties. The presence of the 2-chloro-1,3-thiazole moiety in 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile enhances its efficacy against various bacterial strains. Research indicates that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural features suggest potential anticancer activities. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Further investigation into its pharmacodynamics is warranted to fully elucidate its mechanisms of action against specific cancer types .
Agricultural Chemistry Applications
Pesticidal Activity
Research has shown that compounds similar to this compound possess insecticidal properties. The thiazole group is known for its role in enhancing the bioactivity of agrochemicals. Studies suggest that this compound can be developed into effective pesticides targeting agricultural pests while minimizing environmental impact .
Herbicidal Properties
Additionally, the compound may serve as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Its application in agricultural settings could lead to more sustainable farming practices by providing alternatives to traditional herbicides that are often harmful to non-target species .
Material Science Applications
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific electronic or optical properties. Research into polymer composites incorporating this compound has shown promise in developing materials for electronic devices, such as sensors and light-emitting diodes (LEDs) .
Nanotechnology
In nanotechnology, this compound can be employed as a precursor for the synthesis of nanoparticles with tailored functionalities. The integration of thiazole derivatives into nanoparticle formulations may enhance their stability and reactivity, making them suitable for applications in drug delivery systems and targeted therapy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it may bind to specific enzymes or receptors, altering their activity and leading to physiological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system involved .
Comparison with Similar Compounds
Organic Photovoltaic (OPV) Materials
Malononitrile derivatives are widely used as electron acceptors in OPVs due to their strong electron-withdrawing properties. Key structural analogs include:
Key Insights :
Key Insights :
Corrosion Inhibition
Pyrazolone-malononitrile hybrids demonstrate corrosion inhibition:
Key Insights :
Heterocyclic Variations
Malononitrile derivatives with diverse heterocycles highlight structural flexibility:
| Compound | Heterocycle | Key Properties | Reference |
|---|---|---|---|
| Target Compound | 1,3-Thiazole | Chloro-substitution enhances electron withdrawal. | – |
| (Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile | 1,2,3-Dithiazole | Antiviral potential; methylthio group aids solubility. | |
| 5-Chloro-N-(dihydroquinoline)malononitrile | Dihydroquinoline | Pharmacological activity; chloro and ethyl groups optimize binding. |
Key Insights :
- Dithiazole and thiazole derivatives share electron-deficient cores, but dithiazole’s sulfur-rich structure may offer distinct redox properties .
Biological Activity
The compound 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile (CAS Number: 692732-78-8) is a member of the malononitrile family, which has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including case studies, research findings, and data tables.
- Molecular Formula : C14H8ClN3OS
- Molecular Weight : 301.75 g/mol
- Structure : The compound features a thiazole ring substituted with a methoxy group and a malononitrile moiety.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells. In vitro studies demonstrated that derivatives of thiazole could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving human A431 cells, the compound exhibited an IC50 value of approximately 20 µM, indicating moderate activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | 20 |
| Doxorubicin | A431 | 10 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains. Preliminary studies have indicated that the compound may inhibit the growth of Gram-positive bacteria, although further research is needed to quantify this effect.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Similar thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial disruption plays a crucial role in its anticancer efficacy .
- Antioxidant Activity : Some studies suggest that malononitrile derivatives may exhibit antioxidant properties, contributing to their overall biological effects.
Toxicity Profile
Safety assessments indicate that while the compound shows potential therapeutic benefits, it also possesses toxicity risks:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
